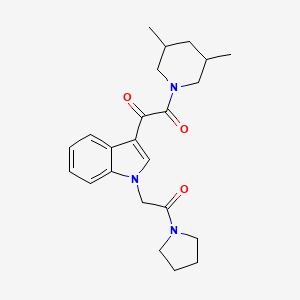
1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is C22H30N4O2. The structure features a piperidine ring, an indole moiety, and a ketone functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent activity against various bacterial strains. Although specific data on the compound is limited, its structural similarities with known active compounds suggest potential antimicrobial efficacy .
Enzyme Inhibition
The compound's structure suggests it may interact with key enzymes involved in metabolic pathways. For example, studies on related piperidine compounds have reported inhibition of α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to therapeutic effects in managing conditions like diabetes .
Neuropharmacological Effects
Piperidine derivatives are known to affect neurotransmitter systems. The compound may influence serotonin receptors (5-HT receptors), as indicated by related studies that show piperidine compounds can act as antagonists at these sites. This action could have implications for treating mood disorders and anxiety .
Study 1: Antimicrobial Evaluation
A study evaluated various piperidine derivatives for antimicrobial activity. Compounds similar to our target exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance activity, suggesting that our compound might also possess similar properties .
| Compound | Activity Against Bacteria | Mechanism |
|---|---|---|
| Compound A | Effective against E. coli | Cell wall disruption |
| Compound B | Effective against S. aureus | Protein synthesis inhibition |
| Target Compound | Potentially effective | Hypothetical based on structure |
Study 2: Enzyme Inhibition Assay
In another research setting, derivatives were synthesized to evaluate their inhibitory effects on α-glucosidase. The study found that certain polar groups on the phenyl ring significantly enhanced inhibitory activity. This finding supports the hypothesis that our compound could similarly inhibit this enzyme due to its structural features .
| Derivative | IC50 (µM) | Binding Mode |
|---|---|---|
| Derivative 1 | 10 | Competitive |
| Derivative 2 | 5 | Non-competitive |
| Target Compound | TBD | TBD |
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16-11-17(2)13-26(12-16)23(29)22(28)19-14-25(20-8-4-3-7-18(19)20)15-21(27)24-9-5-6-10-24/h3-4,7-8,14,16-17H,5-6,9-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJCFVBBMQQPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














